N-propylcyclopropanamine hydrochloride N-propylcyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1352491-55-4
VCID: VC7667853
InChI: InChI=1S/C6H13N.ClH/c1-2-5-7-6-3-4-6;/h6-7H,2-5H2,1H3;1H
SMILES: CCCNC1CC1.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.64

N-propylcyclopropanamine hydrochloride

CAS No.: 1352491-55-4

Cat. No.: VC7667853

Molecular Formula: C6H14ClN

Molecular Weight: 135.64

* For research use only. Not for human or veterinary use.

N-propylcyclopropanamine hydrochloride - 1352491-55-4

Specification

CAS No. 1352491-55-4
Molecular Formula C6H14ClN
Molecular Weight 135.64
IUPAC Name N-propylcyclopropanamine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-2-5-7-6-3-4-6;/h6-7H,2-5H2,1H3;1H
Standard InChI Key IOPDTLHECJEJOJ-UHFFFAOYSA-N
SMILES CCCNC1CC1.Cl

Introduction

Chemical Identity and Structural Properties

N-Propylcyclopropanamine hydrochloride belongs to the class of cyclopropanamine derivatives, characterized by a three-membered cyclopropane ring fused to an amine group. The molecular formula is C₆H₁₄NCl, with a molecular weight of 147.64 g/mol . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmacological formulations.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For the parent amine (prior to hydrochlorination), the ¹H NMR spectrum (CD₃OD, 300 MHz) shows signals at δ 3.20–3.08 (m, 2H, N-CH₂), 2.97–2.90 (m, 1H, cyclopropane CH), and 1.04 (t, J = 7.4 Hz, CH₃), confirming the propyl and cyclopropane moieties . The ¹³C NMR spectrum further corroborates the structure, with peaks at δ 50.88 (N-CH₂), 22.32 (cyclopropane CH₂), and 13.35 (CH₃) .

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₄NCl
Molecular Weight147.64 g/mol
SolubilitySoluble in water, methanol
Boiling PointNot reported (decomposes)
LogP (Partition Coefficient)~1.2 (estimated)

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for blood-brain barrier penetration in neurological applications .

Synthesis and Optimization

N-Propylcyclopropanamine hydrochloride is synthesized via a two-step process: reductive amination followed by salt formation.

Reductive Amination

The primary amine, cyclopropanamine, reacts with propionaldehyde in methanol under reductive conditions. Sodium borohydride (NaBH₄) serves as the reducing agent, facilitating the formation of N-propylcyclopropanamine :

Cyclopropanamine+CH₃CH₂CHONaBH₄, MeOHN-Propylcyclopropanamine\text{Cyclopropanamine} + \text{CH₃CH₂CHO} \xrightarrow{\text{NaBH₄, MeOH}} \text{N-Propylcyclopropanamine}

This step achieves a 72% yield under optimized conditions (room temperature, 2-hour reaction time) .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability:

N-Propylcyclopropanamine+HClN-Propylcyclopropanamine Hydrochloride\text{N-Propylcyclopropanamine} + \text{HCl} \rightarrow \text{N-Propylcyclopropanamine Hydrochloride}

The final product is purified via chromatography (hexane:EtOAc = 50:50) and isolated as a colorless oil .

Pharmacological Activity

Dopamine Receptor Binding

N-Propylcyclopropanamine hydrochloride exhibits affinity for dopamine D₃ receptors, with a Kᵢ value of 1.2 μM in rat models . This binding is selective, showing 80-fold selectivity over D₂ receptors, which is advantageous for targeting neurological pathways without off-target effects .

Receptor SubtypeKᵢ (μM)Selectivity (D₃/D₂)
D₃1.280
D₂96-

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